4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol
Description
4-(4-Chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol is a piperidinol derivative featuring a 4-chlorophenyl group at the 4-position of the piperidine ring and a 1H-indol-1-ylacetyl substituent at the 1-position. The indole moiety may confer distinct receptor selectivity or metabolic properties compared to simpler phenyl or fluorophenyl substituents .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-7-5-17(6-8-18)21(26)10-13-23(14-11-21)20(25)15-24-12-9-16-3-1-2-4-19(16)24/h1-9,12,26H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWUUZFTAFLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:
Formation of Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Coupling Reaction: The indole and piperidine intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the indole moiety can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate the activity of various neurotransmitter systems. The chlorophenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
Pharmacological and Receptor Selectivity
- Haloperidol : A dopamine D2 receptor inverse agonist with antipsychotic effects. Its fluorophenyl-ketone chain is critical for D2 binding .
- Target Compound : The indole moiety may shift activity toward serotonin receptors (e.g., 5-HT2A), as seen in other indole-containing psychotropics. However, direct evidence is lacking .
- Compound in : A piperidinol derivative with ethylamino and chlorophenyl groups acts as a potent IP (prostacyclin) agonist, highlighting the impact of substituents on receptor specificity .
- Compound in : The thiophene-pyrazole group could target kinases or inflammatory pathways, diverging from dopamine receptor modulation .
Pharmacokinetic and Metabolic Profiles
- Haloperidol : Metabolized primarily via CYP3A4-mediated oxidation and glucuronidation. Reduced haloperidol (a metabolite) retains partial activity .
- Target Compound : The indole group may introduce CYP1A2 or CYP2C19 metabolism pathways, altering clearance rates compared to haloperidol. Acetylation could reduce first-pass metabolism .
- Compound in : The dioxolan ring () may improve metabolic stability by resisting oxidation, contrasting with the acetyl group’s susceptibility to esterases .
Biological Activity
The compound 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol is a derivative of piperidine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 325.81 g/mol
- CAS Number : 7457-28-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O |
| Molecular Weight | 325.81 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 5.229 |
Antibacterial Activity
Various studies have indicated that compounds related to piperidine exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl and indole moieties enhances antibacterial efficacy.
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) has been a focal point in evaluating the biological activity of this compound. Research indicates that certain piperidine derivatives demonstrate strong inhibitory effects against AChE, which is crucial for treating neurological disorders like Alzheimer's disease .
Case Studies
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results showed that compounds with the indole structure exhibited enhanced antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
- Enzyme Binding Studies : Docking studies conducted on related compounds revealed significant binding interactions with bovine serum albumin (BSA), indicating potential for therapeutic applications in drug delivery systems .
The biological activity of This compound can be attributed to several mechanisms:
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
- Enzyme Inhibition Mechanism : By binding to the active sites of enzymes like AChE, the compound prevents substrate hydrolysis, thereby enhancing neurotransmitter levels in synaptic clefts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
